
(R)-2-(2-(Methylthio)phenyl)pyrrolidine
Descripción general
Descripción
(R)-2-(2-(Methylthio)phenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H15NS and its molecular weight is 193.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrrolidines, including derivatives like (R)-2-(2-(Methylthio)phenyl)pyrrolidine, are key in synthesizing biological compounds and have applications in medicine, industry (such as dyes or agrochemical substances), and chemical synthesis. Their study is crucial for modern science (Żmigrodzka et al., 2022).
Chiral pyrrolidine derivatives are used in asymmetric syntheses, particularly in the synthesis of optically active γ-amino acids and pyrrolidines from L-α-amino acids, highlighting their significance in stereochemical studies (Tseng, Terashima, & Yamada, 1977).
In the field of catalysis, pyrrolidine derivatives like P,N-bidentate (S)-2-(anilinomethyl)pyrrolidine have been used in palladium-catalyzed asymmetric allylation, demonstrating their utility in the synthesis of chiral compounds (Bondarev et al., 2002).
Pyrrolidine derivatives are also explored in polymer science for their chiral recognition ability, as in the polymerization of phenyl[bis(2-pyridyl)]methyl methacrylate, which demonstrates their versatility in material science (Ren et al., 1993).
In organometallic chemistry, pyrrolidine derivatives like seleno and thio derivatives of pyrrolidine are used in synthesizing various complexes with metals such as Ru, Pd, and Pt. These complexes have applications as catalysts in organic reactions (Singh, Singh, & Singh, 2009).
In medicinal chemistry, pyrrolidines like (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine have been shown to be efficient catalysts for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, indicating their importance in the synthesis of biologically active compounds (Singh et al., 2013).
Pyrrolidine derivatives are valuable building blocks in the synthesis of molecules of biological interest, as shown by the straightforward access to enantiomerically pure 2,3-disubstituted pyrrolidines. They are instrumental in synthesizing natural alkaloids and proline derivatives (Delaye et al., 2010).
Propiedades
IUPAC Name |
(2R)-2-(2-methylsulfanylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYHQGKUJLXRU-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



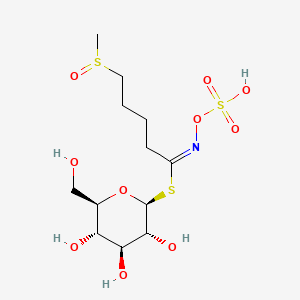
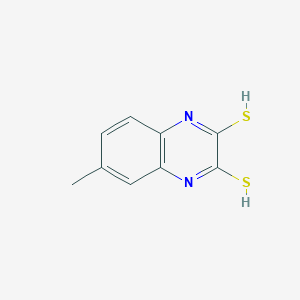




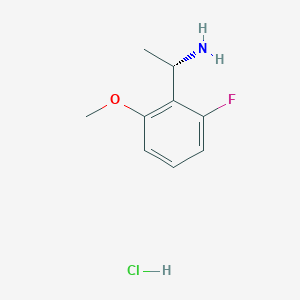
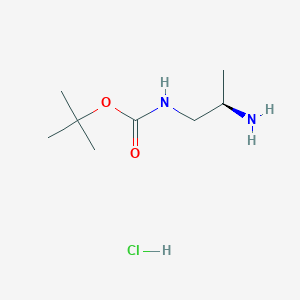
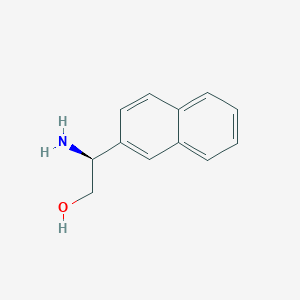

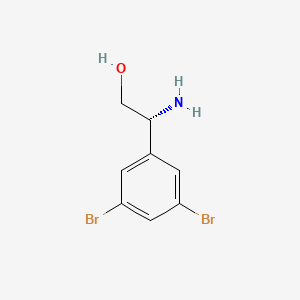
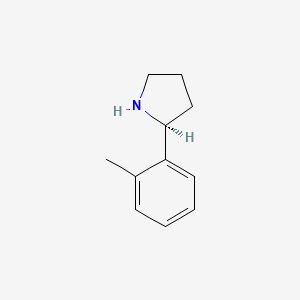

![(2R)-2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;cyclohexanamine](/img/structure/B7897357.png)